2-(5-Norbornen-2-yl)methyl-1,3-dioxolane
Description
2-(5-Norbornen-2-yl)methyl-1,3-dioxolane is a bicyclic ether derivative featuring a 1,3-dioxolane ring substituted with a norbornenylmethyl group. The norbornene moiety (bicyclo[2.2.1]hept-2-ene) introduces steric bulk and π-electron density, influencing the compound’s reactivity and physical properties.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H16O2/c1-2-9-5-8(1)6-10(9)7-11-12-3-4-13-11/h1-2,8-11H,3-7H2 |
InChI Key |
LQBWCRUOTBACSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2CC3CC2C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) (CAS 31969-66-1)
- Structure: Contains a methoxy-substituted norbornene and a methoxymethyl group on the dioxolane ring.
- Key Differences: Additional methoxy groups enhance electron-donating capacity and solubility in polar solvents compared to the unsubstituted norbornenylmethyl group in the target compound.
- Applications : Likely used in asymmetric catalysis, similar to Ru(II) complexes with dioxolane ligands (e.g., ).
- Synthesis: Derived from bicyclic ketone intermediates, as seen in norbornene carboxylate synthesis .
2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane
- Structure: Features a bicyclo[2.2.2]octene system, which is less strained than norbornene.
- Key Differences : Reduced ring strain alters reactivity in cycloaddition reactions. The isopropyl group increases hydrophobicity.
- Applications: Potential monomer for low-polarity polymers or intermediates in fragrance chemistry .
Substituent Effects on Dioxolane Reactivity
2-Methyl-1,3-dioxolane (CAS 497-26-7)
2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1)
- Structure : Chloromethyl substituent introduces electrophilic character.
- Key Differences: Enhanced reactivity in nucleophilic substitutions (e.g., forming neonicotinoid derivatives ).
- Safety: Classified as a flammable liquid (Hazard Class 3.2 ), unlike the non-halogenated target compound.
2-(4-Chloro-3-fluoro-phenoxy)methyl-1,3-dioxolane
- Structure : Aromatic substituent with halogen atoms.
- Key Differences : Electron-withdrawing groups reduce dioxolane ring stability but enable applications in agrochemicals .
Functional Group Comparisons
[(Trifluoromethyl)thio]methyl-1,3-dioxolane (Compound 20)
- Structure : Contains a -SCF₃ group.
- Key Differences: High electronegativity and lipophilicity make it suitable for medicinal chemistry, contrasting with the norbornenyl group’s use in catalysis .
2-Ethynyl-2-methyl-1,3-dioxolane
- Structure : Ethynyl group enables click chemistry (e.g., Huisgen cycloaddition).
- Key Differences: The alkyne’s linear geometry vs. norbornene’s bicyclic structure directs divergent reactivity profiles .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Key Substituent | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| 2-(5-Norbornen-2-yl)methyl-1,3-dioxolane | C₁₁H₁₄O₂ | Not provided | Norbornenylmethyl | ~200–220 (estimated) | Catalysis, polymer chemistry |
| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | 497-26-7 | Methyl | 95 | Solvent, protecting group |
| 2-Chloromethyl-1,3-dioxolane | C₄H₇ClO₂ | 2568-30-1 | Chloromethyl | 150–160 | Agrochemical intermediates |
| 1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) | C₁₅H₂₄O₅ | 31969-66-1 | Methoxy-norbornene, methoxymethyl | >250 | Asymmetric catalysis |
Research Findings and Mechanistic Insights
- Hydrolysis Stability: The norbornenyl group’s steric bulk likely stabilizes this compound against hydrolysis compared to 2-methyl-1,3-dioxolane, which undergoes rapid A-1 hydrolysis .
- Catalytic Applications : Ru(II) complexes with dioxolane ligands (e.g., ) suggest that the target compound could act as a chiral ligand in asymmetric hydrogenation, leveraging its rigid bicyclic framework.
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